(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the class of dihydrobenzofurans, which are important in medicinal chemistry due to their diverse biological activities. This compound features a fluorine atom and an amine group, which contribute to its unique properties and potential applications in pharmaceuticals.
The compound can be synthesized through various methods involving benzofuran derivatives as starting materials. It is often studied for its potential interactions with biological targets, making it a subject of interest in both synthetic and medicinal chemistry.
(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is classified as a heterocyclic aromatic compound. Its structure includes a benzofuran ring, which is a fused bicyclic system containing oxygen, and an amine functional group that enhances its reactivity and interaction with biological systems.
The synthesis of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves several key steps:
The synthesis may require optimization for industrial production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving optimal results.
The molecular structure of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine consists of a benzofuran core with a fluorine atom at the 4-position and an amine group at the 3-position.
This data highlights the compound's potential for various chemical reactions due to the presence of reactive functional groups.
(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine can participate in several types of chemical reactions:
The specific conditions for these reactions depend on the reagents used. For example:
The mechanism of action for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific biological targets such as enzymes or receptors. The fluorine atom and amine group enhance binding affinity and modulate biological activity.
The precise pathways through which this compound exerts its effects depend on the context of use. Research indicates that compounds in this class may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine exhibits typical physical properties associated with organic compounds:
The chemical properties include:
Relevant data from studies indicate that these properties influence its reactivity and suitability for various applications.
(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine has several notable applications in scientific research:
This compound's unique structure and properties make it valuable in developing new drugs and understanding biochemical processes.
Engineered myoglobin (Mb) carbene transferases have emerged as powerful biocatalysts for constructing stereochemically dense dihydrobenzofuran cores. Initial screens of hemoproteins (cytochrome P450s, horseradish peroxidase) revealed no activity for benzofuran cyclopropanation with ethyl diazoacetate. However, systematic mutagenesis of sperm whale myoglobin—particularly the H64V/V68A double mutant—yielded a variant capable of cyclopropanating benzofuran with >99.9% diastereo- and enantioselectivity, albeit with modest conversion (19%, TON=24) .
Further optimization focused on enlarging the heme pocket to accommodate bulky benzofuran substrates. The Mb(H64G,V68A) variant demonstrated superior activity (39% conversion, TON=49) while maintaining perfect stereocontrol. Reaction optimization identified critical parameters:
Under optimized conditions, 0.8 mol% Mb(H64G,V68A) achieved >99% conversion of benzofuran to tricyclic cyclopropane 3a (precursor to 3-aminodihydrobenzofurans after ring-opening) with 125 turnovers . Whole-cell biotransformations using E. coli-expressed Mb(H64G,V68A) (OD₆₀₀=50) delivered comparable yields (78%), eliminating protein purification needs. Substrate scope analysis confirmed tolerance for ortho-fluoro benzofurans, enabling access to fluorinated tricyclic scaffolds like 5f with retained enantiopurity .
Table 1: Engineered Myoglobin Variants for Benzofuran Functionalization
Variant | Mutation Site | Conversion (%) | TON | ee/de (%) |
---|---|---|---|---|
Wild-type Mb | N/A | 0 | 0 | N/A |
Mb(H64V,V68A) | Distal His/Heme pocket | 19 | 24 | >99.9 |
Mb(H64A,V68A) | Distal His/Heme pocket | 29 | 36 | >99.9 |
Mb(H64G,V68A) | Distal His/Heme pocket | >99 | 125 | >99.9 |
Asymmetric reductive amination provides a direct route to enantiomerically enriched 3-aminodihydrobenzofurans. The synthesis begins with the preparation of racemic 4-fluoro-2,3-dihydrobenzofuran-3-one via Friedel-Crafts acylation of fluorophenols followed by cyclization. Fluorination precedes ketone formation, typically via nucleophilic halogen exchange using KF on chloro-precursors (32% yield) .
Chiral induction employs three principal strategies:
Table 2: Asymmetric Reductive Amination Approaches
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Enzymatic DKR | CAL-B / vinyl acetate | 45 (theor.) | 98 (R) | No transition metals |
Ir-catalyzed hydrogenation | Ir(III)/(R)-BozPhos | 89 | 97 | High atom economy |
Chiral auxiliary | (R)-1-PEA, Pd/C | 76 (2 steps) | >99 | Predictable stereocontrol |
Strategic fluorine introduction impacts synthetic efficiency and downstream pharmacology. Two dominant fluorination pathways exist for dihydrobenzofuran systems:
Nucleophilic Fluorination
Electrophilic Fluorination
Table 3: Fluorination Route Comparison
Parameter | Nucleophilic Pathway | Electrophilic Pathway |
---|---|---|
Regioselectivity | High (if leaving group at C6) | Moderate (requires directing groups) |
Functional Group Tolerance | Poor (high temp.) | Moderate |
Isotope Incorporation | ¹⁸F feasible (for PET) | Not applicable |
Typical Yield | 30–40% | 45–60% |
Continuous flow systems address limitations in batch synthesis of fluorinated chiral amines, particularly exothermicity and oxygen sensitivity. Key reactor configurations:
Multistep Fluorination-Reduction Sequence
Advantages Over Batch Processing:
Scale-up Challenges:
Table 4: Continuous Flow Reactor Parameters
Reaction Stage | Reactor Type | Residence Time | Temperature | Key Innovation |
---|---|---|---|---|
Nucleophilic fluorination | Packed-bed (KF/Al₂O₃) | 15 min | 140°C | In-line FTIR monitoring |
Reductive amination | Enzyme microreactor | 30 min | 25°C | scCO₂ solvent |
Chiral resolution | Simulated moving bed | N/A | 40°C | Chiral stationary phase |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1